Ionization Potential and Excimer Formation: A Spectroscopic and Electronic Comparison with 9-Methylfluorene and 9,9'-Dimethylfluorene
A direct head-to-head comparison using two-color resonant two-photon ionization spectroscopy (2CR2PI) and laser-induced fluorescence (LIF) reveals that methyl substitution profoundly alters excimer formation and charge resonance (CR) stabilization in fluorene dimers [1]. The unsubstituted fluorene dimer, (F)₂, exhibits a lowered ionization potential (IP) by 0.38 eV relative to the monomer, indicative of significant CR stabilization. The 9-methylfluorene dimer, (MF)₂, mirrors this trend with similar CR stabilization, as one face remains open. Critically, the 9,9'-dimethylfluorene dimer, (F1)₂, shows only half the CR stabilization of (F)₂ due to steric constraints that block a cofacial π-stacked geometry [1].
| Evidence Dimension | Ionization Potential (IP) and Excimer Formation Dynamics |
|---|---|
| Target Compound Data | For 9-methylfluorene (closest analog to 4-methylfluorene studied): IP lowering of ~0.38 eV relative to monomer; rapid picosecond excimer formation observed [1]. |
| Comparator Or Baseline | Fluorene dimer (F)₂: IP lowering of 0.38 eV relative to monomer; 9,9'-dimethylfluorene dimer (F1)₂: IP lowering of ~0.19 eV (half of (F)₂) [1]. |
| Quantified Difference | 9-methylfluorene (MF)₂ retains full CR stabilization (0.38 eV), while 9,9'-dimethylfluorene (F1)₂ exhibits a ~50% reduction in CR stabilization (0.19 eV) [1]. |
| Conditions | Gas-phase spectroscopy; 2CR2PI, LIF, and ion yield measurements; bichromophoric dimer systems with flexible spacers [1]. |
Why This Matters
This demonstrates that mono-methyl substitution (as in 4-Methyl-9H-fluorene) preserves the capacity for π-stacked excimer formation and full charge resonance stabilization, whereas di-substitution (as in 9,9'-dimethylfluorene) severely attenuates this property, a critical differentiator for applications in organic electronics and photophysics.
- [1] Uhler, B.; Ivanov, M. V.; Kokkin, D.; et al. Effect of Facial Encumbrance on Excimer Formation and Charge Resonance Stabilization in Model Bichromophoric Assemblies. J. Phys. Chem. C 2017, 121 (29), 15580–15588. View Source
